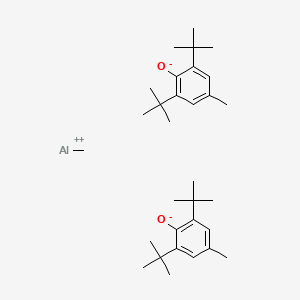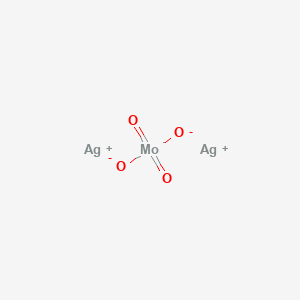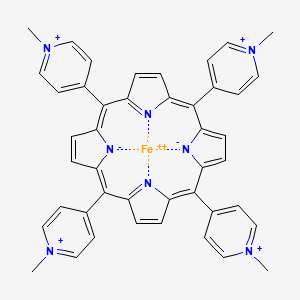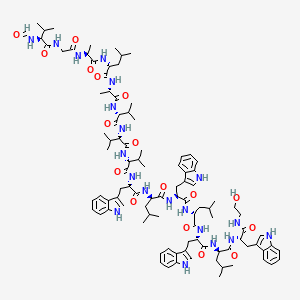
Methylaluminum Bis(2,6-di-tert-butyl-4-methylphenoxide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylaluminum Bis(2,6-di-tert-butyl-4-methylphenoxide) is a chemical compound with the molecular formula C31H49AlO2This compound is used in various industrial and research applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methylaluminum Bis(2,6-di-tert-butyl-4-methylphenoxide) typically involves the reaction of 2,6-di-tert-butyl-4-methylphenol with methylaluminum compounds. The reaction is carried out in an inert atmosphere, often using toluene as a solvent. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring anhydrous conditions to avoid hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often supplied as a solution in toluene to facilitate handling and application .
化学反应分析
Types of Reactions
Methylaluminum Bis(2,6-di-tert-butyl-4-methylphenoxide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different aluminum-containing products.
Substitution: The phenolate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aluminum oxides, while substitution reactions can produce a variety of aluminum-ligand complexes .
科学研究应用
Methylaluminum Bis(2,6-di-tert-butyl-4-methylphenoxide) has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
作用机制
The mechanism by which Methylaluminum Bis(2,6-di-tert-butyl-4-methylphenoxide) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological and chemical effects. The pathways involved include modulation of oxidative stress and inhibition of specific enzymatic reactions .
相似化合物的比较
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol:
Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide): Similar in structure but with different applications and properties.
Uniqueness
Methylaluminum Bis(2,6-di-tert-butyl-4-methylphenoxide) is unique due to its specific combination of phenolate ligands and aluminum center, which imparts distinct chemical reactivity and stability. This makes it particularly useful in specialized industrial and research applications where other compounds may not perform as effectively .
属性
分子式 |
C31H49AlO2 |
|---|---|
分子量 |
480.7 g/mol |
IUPAC 名称 |
2,6-ditert-butyl-4-methylphenolate;methylaluminum(2+) |
InChI |
InChI=1S/2C15H24O.CH3.Al/c2*1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7;;/h2*8-9,16H,1-7H3;1H3;/q;;;+2/p-2 |
InChI 键 |
CXNGYHAYLBTIPZ-UHFFFAOYSA-L |
SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)[O-])C(C)(C)C.CC1=CC(=C(C(=C1)C(C)(C)C)[O-])C(C)(C)C.C[Al+2] |
规范 SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)[O-])C(C)(C)C.CC1=CC(=C(C(=C1)C(C)(C)C)[O-])C(C)(C)C.C[Al+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















